molecular formula C19H16O5 B8511657 7-(3-Carboxypropyl)-9-formyl-9H-fluorene-4-carboxylic acid CAS No. 917615-46-4

7-(3-Carboxypropyl)-9-formyl-9H-fluorene-4-carboxylic acid

Cat. No.: B8511657
CAS No.: 917615-46-4
M. Wt: 324.3 g/mol
InChI Key: YRFQWENLINJVJG-UHFFFAOYSA-N
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Description

7-(3-Carboxypropyl)-9-formyl-9H-fluorene-4-carboxylic acid is a useful research compound. Its molecular formula is C19H16O5 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

917615-46-4

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

7-(3-carboxypropyl)-9-formyl-9H-fluorene-4-carboxylic acid

InChI

InChI=1S/C19H16O5/c20-10-16-12-4-2-5-14(19(23)24)18(12)13-8-7-11(9-15(13)16)3-1-6-17(21)22/h2,4-5,7-10,16H,1,3,6H2,(H,21,22)(H,23,24)

InChI Key

YRFQWENLINJVJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C2C=O)C=C(C=C3)CCCC(=O)O)C(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a dry argon-purged flask with a reflux condenser, 7-(3-carboxy-propyl)-4-fluorenecarboxylic acid (4.0 g, 0.0135 mol) was dissolved in anh. DMF (120 mL) at 40° C. Ethyl formate (40 mL, stored over K2CO3 anh.) was added followed by addition of potassium tert-butoxide 95% (12.8 g, 0.108 mol, added in 2 portions). The reaction was stirred at about 40° C.-50° C. for four hours with the addition of anh. DMF (80 mL), anhydrous THF (5 mL) and ethyl formate (25 mL) at various intervals to aid solubility. The reaction was then stirred another 17 hours at room temperature. The ethyl formate was evaporated at reduced pressure. The reaction was quenched with water (150 mL) and acidified to pH 2 with concentrated HCl. The product was twice extracted with ethyl acetate (600 mL then 200 mL). The combined organic layers were washed 3 times with brine, dried over sodium sulfate, filtered and evaporated to dryness. The crude product (4.7 g, ˜100%, purity 80%) contained some unreacted starting material. 1H-NMR (d6-DMSO): δ (ppm) 11.4 (s, 1H, formyl); 8.3-7.0 (m, 7H, Ar); 2.7 (m, 2H, CH2); 2.3 (m, 2H, CH2); 1.9 (m, 2H, CH2).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
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reactant
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12.8 g
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reactant
Reaction Step Three
Name
Quantity
5 mL
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reactant
Reaction Step Four
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25 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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